(S,S)-Dipamp
Overview
Description
-(S,S)-Dipamp is a chiral phosphinic acid derivative and a structural analogue of the neurotransmitter glutamate. It has a wide range of applications in scientific research and has been used in numerous studies, particularly in neuroscience.
Scientific Research Applications
Transition Metal-Catalyzed Synthesis of P-Chiral Phosphine Derivatives
In the realm of organometallic chemistry, (S,S)-Dipamp has been explored for its role in the synthesis of P-chiral phosphine derivatives. The study by Dai et al. (2019) demonstrated a palladium/Xiao-Phos-catalyzed cross-coupling reaction using secondary phosphine oxides and aryl bromides, efficiently yielding tertiary phosphine oxides. This process also facilitated the synthesis of DiPAMP ligands and their analogues, marking a significant advancement in transition metal-catalyzed methods (Dai et al., 2019).
Asymmetric Hydrogenation and Catalyst Precursor Synthesis
Preetz et al. (2009) explored the hydrogenation of Rh(DIPAMP) in methanol, leading to the formation of solvate complex [Rh(DIPAMP)(MeOH)2]BF4 and a dimeric species [Rh(DIPAMP)]2(BF4)2. Characterized by X-ray analysis and extensive NMR studies, these complexes were shown to be effective precursors for asymmetric hydrogenation of prochiral olefins, underscoring the utility of (S,S)-Dipamp in catalytic processes (Preetz et al., 2009).
Development of Enhanced Ligands for Catalysis
Stephan et al. (2009) reported on a variant of DiPAMP, i-Pr-SMS-Phos, which exhibited increased activity and enantioselectivity in rhodium(I)-catalyzed hydrogenation. The study highlighted the potential of modifying the DiPAMP structure to enhance catalytic performance, indicating the broad applicability of (S,S)-Dipamp derivatives in asymmetric synthesis (Stephan et al., 2009).
Crystal Structure Analysis in Asymmetric Catalysis
The crystal structure of Rh((S,S)-DIPAMP) complexes was analyzed by Schmidt et al. (2005), providing insights into the interactions between the catalyst and substrates in asymmetric hydrogenation. This study emphasized the importance of structural analysis in understanding and optimizing catalytic processes involving (S,S)-Dipamp [(Schmidt et al., 2005)](https://consensus.app/papers/about-structure-schmidt/4d06416955eb5a848e2f7b5db866cf38/?utm_source=chatgpt.
properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027541 | |
Record name | (S,S)-Dipamp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Dipamp | |
CAS RN |
97858-62-3 | |
Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipamp, (S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,S)-Dipamp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPAMP, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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